molecular formula C10H17N7O2 B11055543 N'-(acetyloxy)-4-amino-6-(diethylamino)-1,3,5-triazine-2-carboximidamide

N'-(acetyloxy)-4-amino-6-(diethylamino)-1,3,5-triazine-2-carboximidamide

Cat. No.: B11055543
M. Wt: 267.29 g/mol
InChI Key: FOMTUBROIZBGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(acetyloxy)-4-amino-6-(diethylamino)-1,3,5-triazine-2-carboximidamide is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by the presence of an acetyloxy group, an amino group, and a diethylamino group attached to a triazine ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(acetyloxy)-4-amino-6-(diethylamino)-1,3,5-triazine-2-carboximidamide typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of cyanuric chloride with diethylamine and ammonia under controlled conditions to form the triazine core. The acetyloxy group is then introduced through acetylation using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the precise control of reaction temperatures, pressures, and the use of catalysts to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(acetyloxy)-4-amino-6-(diethylamino)-1,3,5-triazine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the triazine ring.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(acetyloxy)-4-amino-6-(diethylamino)-1,3,5-triazine-2-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(acetyloxy)-4-amino-6-(diethylamino)-1,3,5-triazine-2-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(acetyloxy)-4-amino-6-(diethylamino)-1,3,5-triazine-2-carboximidamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its triazine core provides stability and versatility, while the acetyloxy and diethylamino groups offer opportunities for further chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C10H17N7O2

Molecular Weight

267.29 g/mol

IUPAC Name

[(Z)-[amino-[4-amino-6-(diethylamino)-1,3,5-triazin-2-yl]methylidene]amino] acetate

InChI

InChI=1S/C10H17N7O2/c1-4-17(5-2)10-14-8(13-9(12)15-10)7(11)16-19-6(3)18/h4-5H2,1-3H3,(H2,11,16)(H2,12,13,14,15)

InChI Key

FOMTUBROIZBGJN-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)C1=NC(=NC(=N1)N)/C(=N/OC(=O)C)/N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)N)C(=NOC(=O)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.